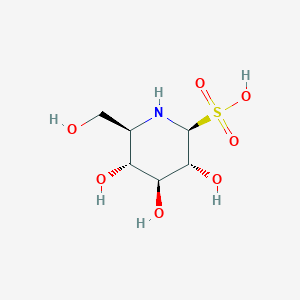

Nojirimycin 1-sulfonic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H13NO7S |

|---|---|

Peso molecular |

243.24 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |

Clave InChI |

PLICPKOWHZITQE-DVKNGEFBSA-N |

SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Nojirimycin 1-Sulfonic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Nojirimycin 1-sulfonic acid. The information is intended to support research and development efforts in the fields of carbohydrate chemistry, enzymology, and drug discovery.

Core Chemical Properties

This compound is a potent inhibitor of several glucosidases. It is a derivative of nojirimycin, a naturally occurring iminosugar. The addition of a sulfonic acid group at the anomeric position often enhances the stability and inhibitory activity of the parent compound.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | [1] |

| Synonyms | Nojirimycin bisulfite adduct, Nojirimycin sulfite adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid, (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid | [2] |

| CAS Number | 114417-84-4 | [2] |

| Molecular Formula | C₆H₁₃NO₇S | [2] |

| Molecular Weight | 243.23 g/mol | [2] |

| Appearance | White Crystalline Solid | |

| Melting Point | 124-130 °C (decomposes) | |

| Solubility | Soluble in water | |

| Monoisotopic Mass | 243.04127 u | [1] |

Synthesis and Purification

The synthesis of nojirimycin and its derivatives often involves multi-step chemical transformations starting from readily available carbohydrates or other chiral precursors.

Synthetic Pathway Overview

Caption: General synthetic pathway to this compound.

General Purification Protocol for Iminosugars

The purification of iminosugars often takes advantage of their basicity and high polarity. A general protocol for the purification of iminosugars from a crude reaction mixture or natural extract is provided below. This protocol may require optimization for this compound.

Materials:

-

Crude iminosugar sample

-

Cation-exchange chromatography resin (e.g., Dowex 50W X8)

-

Hydrochloric acid (HCl), various concentrations

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

Thin-layer chromatography (TLC) plates and appropriate solvent system

-

Ninhydrin stain

Procedure:

-

Sample Preparation: Dissolve the crude sample in a minimal amount of deionized water.

-

Column Preparation: Prepare a column with the cation-exchange resin and equilibrate it with deionized water.

-

Loading: Apply the dissolved sample to the top of the column.

-

Washing: Wash the column with a large volume of deionized water to remove neutral and acidic impurities.

-

Elution: Elute the bound iminosugar using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M).

-

Fraction Collection: Collect fractions and monitor the elution of the iminosugar using TLC with ninhydrin staining.

-

Pooling and Concentration: Combine the fractions containing the pure iminosugar and concentrate them under reduced pressure.

-

Desalting (if necessary): If the iminosugar is in the form of a salt, it may be necessary to perform a desalting step, for example, by another round of ion-exchange chromatography or by size-exclusion chromatography.

Biological Activity: α-Glucosidase Inhibition

This compound is a known inhibitor of α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α-glucosidases can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Mechanism of Action and Signaling Pathway

By competitively inhibiting α-glucosidases at the brush border of the small intestine, this compound reduces the rate of glucose release from complex carbohydrates. This leads to a decreased concentration of glucose available for transport into the enterocytes via glucose transporters like SGLT1 and GLUT2. The subsequent reduction in intracellular glucose in these cells can impact downstream signaling pathways related to glucose sensing and metabolism.

Caption: Inhibition of α-glucosidase by this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test inhibitor)

-

Acarbose (positive control)

-

Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of this compound and acarbose in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of the test inhibitor or positive control at various concentrations to the sample wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37 °C for 20 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 100 µL of the Na₂CO₃ solution to all wells.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control is the absorbance of the well with the enzyme but no inhibitor.

-

Abs_sample is the absorbance of the well with the enzyme and the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of enzyme inhibitors like this compound.

Caption: Workflow for enzyme inhibitor screening and characterization.

Conclusion

This compound is a valuable tool for researchers studying carbohydrate-processing enzymes and developing potential therapeutic agents for metabolic disorders. Its well-defined chemical properties and potent inhibitory activity against α-glucosidases make it an important lead compound for further investigation. This guide provides a foundational understanding of its characteristics and the experimental approaches used to study its effects. Further research into its specific interactions with different glucosidases and its effects on cellular signaling pathways will continue to expand its potential applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Nojirimycin 1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of nojirimycin 1-sulfonic acid, a pivotal compound in the study of glycosidase inhibitors. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Nojirimycin, a potent glycosidase inhibitor, exists in equilibrium with its more stable bisulfite adduct, this compound. This stable form is often utilized in purification processes and can be quantitatively converted back to nojirimycin. Understanding the synthesis and purification of this sulfonic acid derivative is crucial for researchers working with nojirimycin and its analogues. This guide will focus on the direct conversion of nojirimycin to its sulfonic acid derivative and the subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of nojirimycin with sulfur dioxide in an aqueous solution. This reaction leads to the formation of a stable bisulfite adduct at the anomeric carbon.

Chemical Reaction

The reaction involves the nucleophilic addition of a bisulfite ion to the hemiacetal form of nojirimycin. The equilibrium of this reaction favors the formation of the more stable sulfonic acid derivative.

Reaction Scheme:

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.

Materials:

-

Nojirimycin

-

Sulfur dioxide (gas or saturated aqueous solution)

-

Deionized water

-

Ethanol

-

Relevant glassware and equipment for carrying out chemical reactions

Procedure:

-

A solution of nojirimycin is prepared in deionized water.

-

The solution is cooled in an ice bath.

-

Sulfur dioxide gas is bubbled through the solution, or a saturated aqueous solution of sulfur dioxide is added.

-

The reaction mixture is stirred at a low temperature for a specified period.

-

The formation of the product can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated, typically by crystallization.

Purification of this compound

Purification of this compound is critical to obtain a high-purity product for research and development purposes. The primary method for purification is crystallization, taking advantage of the crystalline nature of the sulfonic acid adduct.

Purification Protocol

Materials:

-

Crude this compound

-

Water

-

Ethanol

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot water.

-

Ethanol is slowly added to the solution until turbidity is observed.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by filtration.

-

The crystals are washed with cold ethanol to remove any remaining impurities.

-

The purified crystals are dried under vacuum to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | Nojirimycin | |

| Reagent | Aqueous Sulfur Dioxide | |

| Reaction Time | Several hours | |

| Reaction Temperature | 0-5 °C | |

| Yield | Quantitative | [1] |

| Purification | ||

| Method | Crystallization | |

| Solvents | Water, Ethanol | |

| Purity | High |

Logical Workflow and Diagrams

The synthesis and purification process can be visualized as a straightforward workflow.

Synthesis Workflow

Caption: Synthesis of this compound.

Purification Workflow

Caption: Purification of this compound.

Conclusion

This technical guide has outlined the essential details for the synthesis and purification of this compound. By following the provided protocols and understanding the underlying principles, researchers can confidently prepare this important compound for their studies. The stability of the sulfonic acid adduct makes it a valuable intermediate in the handling and purification of nojirimycin.

References

Nojirimycin 1-Sulfonic Acid: A Technical Guide to its Role as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin 1-sulfonic acid, an iminosugar derivative, is recognized as an inhibitor of several glucosidases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of its inhibitory activity are presented. Furthermore, the guide explores the impact of glycosidase inhibition by compounds of this class on cellular signaling pathways, particularly the Unfolded Protein Response (UPR). Due to a lack of specific quantitative inhibitory data for this compound in the public domain, this guide presents data for its parent compound, Nojirimycin, to provide a comparative context for its potential activity.

Introduction

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent and selective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Nojirimycin was the first member of this class to be isolated from Streptomyces species. This compound, also known as Nojirimycin bisulfite adduct, is a derivative of Nojirimycin and is also known to inhibit several glucosidases.[1] The presence of the sulfonic acid moiety alters its chemical properties, potentially influencing its solubility, stability, and inhibitory activity. This guide delves into the technical aspects of this compound as a glycosidase inhibitor, providing valuable information for researchers in drug discovery and glycobiology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid | --INVALID-LINK-- |

| Synonyms | 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct | --INVALID-LINK-- |

| CAS Number | 114417-84-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₃NO₇S | --INVALID-LINK-- |

| Molecular Weight | 243.23 g/mol | --INVALID-LINK-- |

| Appearance | White Crystalline Solid | --INVALID-LINK-- |

| Solubility | Water | --INVALID-LINK-- |

| Melting Point | 124-130°C (decomposes) | --INVALID-LINK-- |

Data Presentation: Glycosidase Inhibitory Activity

Table 1: Glycosidase Inhibitory Activity of Nojirimycin and 1-Deoxynojirimycin

| Compound | Enzyme | Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Nojirimycin | α-glucosidase | Human Liver (lysosomal) | - | Potent inhibitor | - | --INVALID-LINK-- |

| 1-Deoxynojirimycin | α-glucosidase | Saccharomyces cerevisiae | 8.15 ± 0.12 | - | - | --INVALID-LINK-- |

| 1-Deoxynojirimycin | α-glucosidase I | - | - | Micromolar range | - | --INVALID-LINK-- |

| 1-Deoxynojirimycin | α-glucosidase II | - | - | Micromolar range | - | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthetic route described by Moutel and Shipman (1999) for the preparation of 1-deoxynojirimycin-1-sulfonic acid.[2] This method involves the hydrogenolysis of a protected amino-sugar precursor followed by treatment with aqueous sulfur dioxide.

Materials:

-

Protected D-gluco-amine precursor (e.g., tert-butyl (3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-(benzyloxymethyl)piperidin-2-ylcarbamate)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Aqueous sulfur dioxide (SO₂) solution

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., filtration setup, rotary evaporator, chromatography columns)

Procedure:

-

Deprotection of the Amine Precursor:

-

Dissolve the protected D-gluco-amine precursor in methanol in a reaction vessel.

-

Add 10% Palladium on carbon catalyst to the solution.

-

Purge the reaction vessel with an inert gas.

-

Introduce hydrogen gas (H₂) to the reaction mixture, typically via a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino-sugar.

-

-

Formation of the Sulfonic Acid Adduct:

-

Dissolve the crude deprotected amino-sugar in water.

-

Add an aqueous solution of sulfur dioxide to the amino-sugar solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

-

Upon completion, the resulting solution contains this compound.

-

The product can be purified by crystallization or chromatography as needed.

-

In Vitro α-Glucosidase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of a compound against α-glucosidase and can be adapted for this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose or 1-deoxynojirimycin (positive control)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 100 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in phosphate buffer.

-

Prepare a stock solution and serial dilutions of the positive control.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

-

Add an equal volume of the different concentrations of this compound, positive control, or buffer (for the control and blank) to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the pNPG solution to all wells.

-

Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the well with the enzyme and buffer, and A_sample is the absorbance of the well with the enzyme and the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mechanism of Action and Signaling Pathways

Glycosidase inhibitors like Nojirimycin and its derivatives act as transition state analogs. Their protonated piperidine ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction, allowing them to bind tightly to the active site of the glycosidase and competitively inhibit its function.

The inhibition of glycosidases, particularly α-glucosidases I and II in the endoplasmic reticulum (ER), has significant downstream effects on cellular signaling. These enzymes are crucial for the proper folding and quality control of N-linked glycoproteins. Their inhibition leads to the accumulation of misfolded glycoproteins in the ER, a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR).[3][4]

The UPR is mediated by three main sensor proteins located in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5] Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP (binding immunoglobulin protein). However, when misfolded proteins accumulate, BiP preferentially binds to them, releasing the UPR sensors and leading to their activation.

-

IRE1 Pathway: Activated IRE1 splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and ERAD components.

The sustained activation of the UPR due to prolonged glycosidase inhibition can ultimately lead to apoptosis if ER homeostasis cannot be restored.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. researchgate.net [researchgate.net]

- 5. ER stress and unfolded protein response (UPR) signaling modulate GLP-1 receptor signaling in the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Nojirimycin 1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Nojirimycin 1-sulfonic acid, an iminosugar derivative with significant potential as a glycosidase inhibitor. This document collates available data on its synthesis, physicochemical properties, and inhibitory activity, offering a valuable resource for researchers in drug discovery and development.

Introduction

Nojirimycin and its derivatives are a well-established class of iminosugars that act as potent inhibitors of glycosidases. Their structural similarity to the transition state of glycosidic bond cleavage allows them to bind tightly to the active sites of these enzymes, disrupting carbohydrate metabolism. This compound, also known as nojirimycin bisulfite adduct, is a specific derivative with unique chemical properties conferred by the presence of a sulfonic acid group at the anomeric carbon. This guide delves into the structural and functional characterization of this compound.

Physicochemical and Structural Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NO₇S |

| Molecular Weight | 243.23 g/mol |

| CAS Number | 114417-84-4 |

| Appearance | White Crystalline Solid |

| Synonyms | Nojirimycin bisulfite adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid |

Synthesis and Structural Elucidation

Experimental Protocol: Synthesis of this compound

A definitive, detailed protocol for the synthesis of this compound is not extensively documented. However, based on available literature, a plausible synthetic route involves the treatment of a deprotected nojirimycin precursor with aqueous sulfur dioxide.[1] The following is a representative experimental protocol derived from related syntheses.

Materials:

-

Protected 5-amino-5-deoxy-D-glucopyranose derivative

-

Palladium on carbon (10%)

-

Methanol

-

Aqueous sulfur dioxide solution (e.g., 6%)

-

Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

-

De-protection: A solution of the protected 5-amino-5-deoxy-D-glucopyranose derivative in methanol is subjected to hydrogenolysis in the presence of 10% palladium on carbon under a hydrogen atmosphere to remove protecting groups.

-

Reaction with Aqueous Sulfur Dioxide: The resulting deprotected amine is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in water and treated with an aqueous solution of sulfur dioxide.[1]

-

Purification: The reaction mixture is purified by ion-exchange chromatography to yield this compound.

Experimental Protocol: Structural Analysis

While specific crystallographic data for this compound is not currently published, the following outlines a general protocol for obtaining such data.

Procedure:

-

Crystallization: Single crystals of this compound would be grown, likely from an aqueous solution, using techniques such as slow evaporation or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a modern diffractometer.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Detailed ¹H and ¹³C NMR data for this compound are not available in the literature. A general protocol for acquiring this data is as follows.

Procedure:

-

Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be performed to assign all proton and carbon signals unambiguously.

Glycosidase Inhibitory Activity

This compound is known to be an inhibitor of several glucosidases. While specific IC₅₀ values for this compound are not widely reported, the inhibitory activities of closely related deoxynojirimycin (DNJ) derivatives provide valuable context for its potential potency and selectivity.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| N-alkyl-DNJ derivative 43 | α-glucosidase | 30.0 ± 0.60 | [2] |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 222.4 ± 0.50 | [2] |

| Acarbose (standard) | α-glucosidase | 822.0 ± 1.5 | [2] |

| DNJ-chrysin conjugate 6 | α-glucosidase | 0.51 ± 0.02 | [3] |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 8.15 ± 0.12 | [3] |

Mechanism of Action and Signaling

The primary mechanism of action for nojirimycin derivatives is the competitive inhibition of glycosidases. The protonated piperidine ring of the iminosugar mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This structural mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.

The following diagram illustrates the general workflow of glycosidase inhibition by a nojirimycin derivative.

References

- 1. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Nojirimycin 1-Sulfonic Acid: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and solubility properties of Nojirimycin 1-sulfonic acid, a notable glucosidase inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining these crucial parameters. These methodologies are based on standard pharmaceutical industry practices and can be adapted for the rigorous evaluation of this compound in a laboratory setting.

Core Properties of this compound

This compound is a derivative of nojirimycin, a potent inhibitor of α- and β-glucosidases. The addition of a sulfonic acid group can influence the compound's physicochemical properties, including its solubility and stability, which are critical for its handling, formulation, and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₇S | [1][2] |

| Molecular Weight | 243.23 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 124-130°C (with decomposition) | [3] |

| CAS Number | 114417-84-4 | [1] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [3] |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or a derivatization-based UV/fluorescence method)

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of the Suspension: Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Dilute the collected supernatant with a known volume of an appropriate solvent (e.g., water or mobile phase) to a concentration within the analytical method's linear range.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Shake-Flask Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. The reported melting point of 124-130°C with decomposition indicates thermal lability at elevated temperatures. The stability in aqueous solutions, particularly as a function of pH and temperature, has not been quantitatively reported in the available literature.

Experimental Protocol for Determining Aqueous Stability (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a stability-indicating method (typically with a mass spectrometer, MS, detector to identify degradants)

-

Volumetric flasks and pipettes

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound at each time point and under each stress condition. Identify and characterize any major degradation products using techniques like LC-MS.

Workflow for Forced Degradation Study

Conclusion

While this compound is known to be a water-soluble, crystalline solid, there is a notable absence of detailed, publicly available quantitative data regarding its solubility and stability under various pharmaceutically relevant conditions. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically characterize these critical attributes. A thorough understanding of the solubility and stability of this compound is imperative for its advancement as a potential therapeutic agent, enabling appropriate formulation strategies and ensuring product quality and efficacy.

References

The Biological Activity of Nojirimycin Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Nojirimycin and its derivatives represent a pivotal class of iminosugars with potent biological activities, primarily centered on the inhibition of glycosidases. Their structural mimicry of monosaccharides allows them to competitively inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of nojirimycin derivatives, with a focus on their enzymatic inhibition, impact on cellular signaling pathways, and the experimental methodologies used for their evaluation. Quantitative data on their inhibitory potency are summarized, and key experimental workflows and signaling pathways are visualized to provide a detailed resource for researchers, scientists, and drug development professionals in the field.

Introduction

Nojirimycin, a polyhydroxylated piperidine alkaloid, was first isolated from Streptomyces species.[1] It and its more stable derivative, 1-deoxynojirimycin (DNJ), are potent inhibitors of α-glucosidases.[2] This inhibitory activity forms the basis for the clinical use of DNJ derivatives like Miglitol in the management of type 2 diabetes.[3] Beyond glycemic control, the ability of these iminosugars to interfere with glycoprotein processing has opened up therapeutic avenues in viral infections, lysosomal storage disorders such as Gaucher disease, and cancer.[3][4] This guide delves into the core biological activities of these compounds, presenting key data and experimental frameworks to aid in their continued development.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action for nojirimycin derivatives is the competitive inhibition of glycosidases.[5] These enzymes are crucial for the breakdown of complex carbohydrates and the processing of N-linked glycans on proteins. By binding to the active site of these enzymes, nojirimycin derivatives prevent the binding and cleavage of their natural carbohydrate substrates.

Inhibition of Intestinal α-Glucosidases

In the context of diabetes, N-alkylated deoxynojirimycin derivatives are potent inhibitors of intestinal α-glucosidases, such as sucrase and maltase.[6] This inhibition delays the digestion of carbohydrates, leading to a slower and reduced rise in postprandial blood glucose levels.[2]

Inhibition of ER α-Glucosidases and Glycoprotein Folding

Within the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of newly synthesized glycoproteins. Nojirimycin derivatives can inhibit these enzymes, leading to the accumulation of misfolded glycoproteins and triggering the Unfolded Protein Response (UPR).[7][8] This mechanism is particularly relevant for antiviral applications, as many enveloped viruses rely on host cell machinery for the proper folding of their envelope glycoproteins.

Inhibition of Glucosylceramide Metabolism

Certain nojirimycin derivatives are potent inhibitors of glucosylceramidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2), enzymes involved in the metabolism of glucosylceramide.[4][9] This has significant therapeutic implications for lysosomal storage disorders like Gaucher disease, which is characterized by the accumulation of glucosylceramide.

Quantitative Analysis of Inhibitory Activity

The potency of nojirimycin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of various nojirimycin derivatives against key target enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Nojirimycin Derivatives

| Compound | Derivative Type | α-Glucosidase Source | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

| 1-Deoxynojirimycin (DNJ) | Parent Compound | Yeast | 222.4 ± 0.5 | - | [5] |

| Acarbose (Standard) | Pseudotetrasaccharide | Yeast | 822.0 ± 1.5 | - | [6] |

| Compound 43 | N-alkyl-DNJ | Yeast | 30.0 ± 0.6 | 10 | [6] |

| Compound 40 | N-alkyl-DNJ | Yeast | 160.5 ± 0.6 | 52 | [6] |

| Compound 6 | N-alkyl-DNJ (chrysin conjugate) | Yeast | 0.51 ± 0.02 | - | [10] |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | N-alkyl-DNJ | ER α-glucosidase I | 0.017 | - | [11] |

Table 2: GBA1 and GBA2 Inhibitory Activity of Nojirimycin Derivatives

| Compound | Derivative Type | Target Enzyme | Kᵢ | Reference(s) |

| N-butyl-aminocyclopentitol (35a) | Aminocyclopentitol | GBA1 | 32 nM | [9] |

| N-butyl-aminocyclopentitol (35a) | Aminocyclopentitol | GBA2 | 3.3 µM | [9] |

| N-nonyl-aminocyclopentitol (35b) | Aminocyclopentitol | GBA1 | <14 nM | [9] |

| N-nonyl-aminocyclopentitol (35b) | Aminocyclopentitol | GBA2 | 43 nM | [9] |

| N-(1-(pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f) | Aminocyclopentitol | GBA1 | ~16 nM | [9] |

| N-(1-(pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f) | Aminocyclopentitol | GBA2 | 14 nM | [9] |

Key Signaling Pathways Affected by Nojirimycin Derivatives

The enzymatic inhibition by nojirimycin derivatives leads to the modulation of several critical cellular signaling pathways.

Insulin Signaling and GLUT4 Translocation

1-Deoxynojirimycin has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle. This leads to the translocation of the glucose transporter GLUT4 to the plasma membrane, enhancing glucose uptake.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. m.youtube.com [m.youtube.com]

The Sweet Spot of Inhibition: An In-depth Technical Guide to Iminosugars in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged from botanical curiosities to a clinically significant class of therapeutic agents.[1][2] Their ability to competitively inhibit glycosidases and glycosyltransferases, key enzymes in carbohydrate metabolism, has positioned them as powerful tools in glycobiology and as promising drug candidates for a wide array of diseases, including viral infections, lysosomal storage disorders, diabetes, and cystic fibrosis.[3][4][5][6] This technical guide provides a comprehensive overview of the core principles of iminosugar chemistry and biology, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their study and development.

Mechanism of Action: Mimicry and Disruption

The therapeutic efficacy of iminosugars stems from their structural resemblance to the transition states of their natural carbohydrate substrates.[7] This mimicry allows them to bind to the active sites of carbohydrate-processing enzymes, such as α-glucosidases and glucosylceramide synthase, leading to competitive inhibition.

Inhibition of α-Glucosidases and the Calnexin Cycle

A primary mechanism of antiviral and other therapeutic effects of many iminosugars is the inhibition of endoplasmic reticulum (ER)-resident α-glucosidases I and II.[8] These enzymes are critical for the proper folding of N-linked glycoproteins in a process known as the calnexin cycle. By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized glycoproteins. This disruption prevents the glycoproteins from interacting correctly with the lectin chaperones calnexin and calreticulin, leading to misfolding, retention in the ER, and eventual degradation.[8][9] For enveloped viruses, this means that their essential surface glycoproteins are not correctly processed, resulting in the production of non-infectious viral particles.[10]

Caption: Inhibition of the Calnexin Cycle by Iminosugars.

Substrate Reduction Therapy for Lysosomal Storage Disorders

In the context of lysosomal storage disorders such as Gaucher and Niemann-Pick type C diseases, iminosugars like miglustat (N-butyl-deoxynojirimycin) act via a mechanism known as substrate reduction therapy (SRT).[5][11][12] These disorders are characterized by the accumulation of specific glycolipids due to a deficiency in a particular lysosomal enzyme. Iminosugars inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5][13] By partially inhibiting this enzyme, the rate of substrate synthesis is reduced to a level that can be managed by the residual activity of the deficient lysosomal enzyme, thereby preventing the harmful accumulation of the substrate.[12][14]

Caption: Mechanism of Substrate Reduction Therapy.

Quantitative Data on Iminosugar Activity

The potency of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes and their half-maximal effective concentration (EC50 or EC90) in cell-based assays. The following tables summarize key quantitative data for representative iminosugars.

Table 1: Inhibitory Activity (IC50) of Iminosugars against Glycosidases

| Iminosugar | Target Enzyme | IC50 (µM) | Source |

| Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 16.73 | [15] |

| N-butyl-DNJ (Miglustat) | Yeast α-glucosidase | 13 | [15] |

| N-hydroxyethyl-DNJ (Miglitol) | Yeast α-glucosidase | 41.3 | [15] |

| N-butyl-DNJ (Miglustat) | Glucosylceramide Synthase | 50 | [16] |

| AMP-DNM | Glucosylceramide Synthase | 0.2 | [16] |

| Castanospermine | Rat α-glucosidase I | - | [3] |

| Celgosivir | Rat α-glucosidase I | - | [3] |

Table 2: Antiviral Activity (EC50/EC90) of Iminosugars

| Iminosugar | Virus | Cell Line | EC50 (µM) | EC90 (µM) | Source |

| N-butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | MDMΦs | 10.6 | - | [13] |

| N-nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | MDMΦs | 1.2 | - | [13] |

| Celgosivir | Dengue Virus (DENV) | MDMΦs | 5.0 | - | [4] |

| PBDNJ0801 | Dengue Virus (DENV) | - | - | 0.2 - 0.6 | [5] |

| PBDNJ0803 | Dengue Virus (DENV) | - | - | 0.2 - 0.6 | [5] |

| PBDNJ0804 | Dengue Virus (DENV) | - | - | 0.2 - 0.6 | [5] |

| Iminosugar 77 | SARS-CoV-2 (Omicron BA.1) | A549-ACE2 | - | 1.94 | [17] |

| Iminosugar 22 | SARS-CoV-2 (Omicron BA.1) | A549-ACE2 | - | 3.83 | [17] |

Table 3: Pharmacokinetic Properties of Selected Iminosugars

| Iminosugar | Parameter | Value | Species | Source |

| Miglustat | Oral Bioavailability | 97% (mean) | Human | [18] |

| Miglustat | Half-life | ~6-7 hours | Human | [18] |

| Miglitol | Absorption | Saturable at doses ≥50mg | Human | |

| Miglitol | Half-life | ~0.4-1.8 hours | Human | |

| Celgosivir | Half-life | 2.5 hours | Human |

Experimental Protocols

The study of iminosugars requires a range of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay

This assay determines the ability of an iminosugar to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (50 mM, pH 6.8)

-

Test iminosugar compounds

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test iminosugar solution.

-

Add the α-glucosidase solution to each well and pre-incubate for 5-15 minutes at 37°C.[16]

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20-30 minutes.[16]

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[16]

-

Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Susceptible host cell line (e.g., MDBK, LLC-MK2)

-

Virus stock

-

Complete culture medium

-

Serum-free medium

-

Test iminosugar compounds

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Multi-well plates (e.g., 6-well or 24-well)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.[7]

-

Prepare serial dilutions of the test iminosugar in serum-free medium.

-

In separate tubes, mix the virus inoculum with each drug dilution and a virus-only control. Incubate for 1 hour at 37°C.[7]

-

Aspirate the medium from the cell monolayers and infect with the virus-drug mixtures for 1-2 hours.[7]

-

Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the iminosugar.[7]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[7]

-

Fix the cells with the fixing solution for at least 30 minutes.[7]

-

Remove the overlay and stain the cell monolayer with Crystal Violet.[7]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction to determine the EC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and is crucial for determining the therapeutic index of a potential drug.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Test iminosugar compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test iminosugar for a desired period (e.g., 48 hours).[4]

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 560-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).

Iminosugar Drug Discovery and Development Workflow

The path from the discovery of a novel iminosugar to a potential clinical candidate follows a structured workflow. This involves a multidisciplinary approach encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

Caption: Iminosugar Drug Discovery and Development Workflow.

Conclusion

Iminosugars represent a fascinating and therapeutically rich area of glycobiology. Their unique mechanism of action, targeting host-cell glycosylation pathways, offers a broad-spectrum approach to treating a variety of diseases and presents a higher barrier to the development of resistance, particularly in the context of viral infections. The continued exploration of their chemical space through synthesis and derivatization, coupled with rigorous in vitro and in vivo evaluation, promises to unlock the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of iminosugar research and contribute to the advancement of novel glycomimetic therapies.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MTT assay protocol | Abcam [abcam.com]

Nojirimycin 1-sulfonic acid CAS number and molecular weight

An In-depth Technical Guide to Nojirimycin 1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule belonging to the iminosugar class of compounds. It is recognized for its significant biological activities, primarily as an inhibitor of several glucosidases and as a potent activator of the human glucose sensor SGLT3. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental methodologies.

Chemical Properties

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 114417-84-4 |

| Molecular Formula | C₆H₁₃NO₇S |

| Molecular Weight | 243.23 g/mol |

| Synonyms | 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct |

Biological Activity

The primary biological activities of this compound are its role as a glucosidase inhibitor and an SGLT3 activator.

Glucosidase Inhibition

This compound is known to inhibit several glucosidases. This inhibitory action is a common feature of iminosugars, which mimic the transition state of the glycosidic bond cleavage.

SGLT3 Activation

This compound is a potent activator of the human sodium/glucose cotransporter type 3 (hSGLT3).[1] Unlike other SGLT family members that are primarily involved in glucose transport, SGLT3 functions as a glucose sensor. Activation of hSGLT3 by this compound has been demonstrated to have a high affinity, with a K₀.₅ value in the range of 0.5 to 9 µM.[1]

Experimental Protocols

α-Glucosidase Inhibitory Assay

This protocol outlines the in vitro determination of α-glucosidase inhibition by this compound.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or other test compounds)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

-

Add 50 µL of the different concentrations of this compound to the respective wells. For the control, add 50 µL of phosphate buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Analysis:

The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis, such as determining the inhibition constant (Ki) and the mode of inhibition, can be performed using Lineweaver-Burk plots.[2]

hSGLT3 Activation Assay in Xenopus laevis Oocytes

The activation of hSGLT3 by this compound can be studied using a two-electrode voltage-clamp (TEVC) electrophysiological assay in Xenopus laevis oocytes.[1][3]

Outline of the Procedure:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject the oocytes with cRNA encoding for human SGLT3.

-

Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.

-

Electrophysiology:

-

Place an oocyte in a recording chamber perfused with a sodium-containing buffer.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -50 mV).

-

Perfuse the oocyte with a buffer containing varying concentrations of this compound.

-

Record the induced currents, which are indicative of SGLT3 activation.

-

-

Data Analysis:

-

Measure the magnitude of the current at each concentration of the test compound.

-

Plot the current response against the concentration of this compound to generate a dose-response curve.

-

Calculate the K₀.₅ value, which is the concentration that elicits a half-maximal response.

-

Signaling Pathways and Logical Relationships

Workflow for α-Glucosidase Inhibition Assay

The following diagram illustrates the experimental workflow for determining the α-glucosidase inhibitory activity of a test compound.

Caption: Workflow for α-Glucosidase Inhibition Assay.

SGLT3 Activation by this compound

The following diagram illustrates the activation of the SGLT3 glucose sensor by this compound, leading to sodium ion influx and membrane depolarization. The downstream signaling cascade following SGLT3 activation is an area of ongoing research.

Caption: Activation of SGLT3 by this compound.

References

Methodological & Application

Application Notes and Protocols for Nojirimycin 1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin 1-sulfonic acid, the bisulfite adduct of nojirimycin, is a potent inhibitor of α- and β-glucosidases. As a stable and synthetically accessible derivative of the natural iminosugar nojirimycin, it serves as a valuable tool for studying the roles of glycosidases in various biological processes. Inhibition of these enzymes, particularly α-glucosidases I and II in the endoplasmic reticulum, disrupts the normal processing of N-linked glycans on nascent glycoproteins. This interference with glycoprotein folding and quality control can induce the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD), making it a compound of interest for therapeutic applications in viral infections, certain cancers, and genetic disorders like cystic fibrosis. These application notes provide detailed protocols for the synthesis, purification, and experimental application of this compound, including enzyme inhibition assays and methods to assess its effects on cellular glycoprotein processing.

Data Presentation

Table 1: Glycosidase Inhibitory Activity of Nojirimycin and its Derivatives

| Compound | Enzyme | Source | IC50 / Ki | Reference |

| Nojirimycin B (bisulfite adduct) | α-Mannosidase | Rat Epididymis | - (Powerful Inhibitor) | [1] |

| Nojirimycin B (bisulfite adduct) | β-Glucosidase | Apricot | - (Powerful Inhibitor) | [1] |

| Nojirimycin | α-Glucosidase | - | Potent Inhibitor | |

| Nojirimycin | β-Glucosidase | - | Potent Inhibitor | |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | - | Ki = 2.95 µM | [2] |

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the synthesis of nojirimycin followed by the formation of the bisulfite adduct.

Materials:

-

Precursor to nojirimycin (e.g., a protected 5-amino-5-deoxy-D-glucopyranose derivative)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Aqueous sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) solution

-

Dowex 1X2 (OH-) resin (or other suitable basic resin)

-

Solvents for chromatography (e.g., acetonitrile, water, ammonium hydroxide)

-

Thin Layer Chromatography (TLC) plates and appropriate visualization reagents

Procedure:

Step 1: Deprotection of Nojirimycin Precursor

-

Dissolve the protected nojirimycin precursor in methanol.

-

Acidify the solution with hydrochloric acid.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under atmospheric pressure (e.g., using a balloon) for 24 hours to remove protecting groups.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude nojirimycin.

Step 2: Formation of the Bisulfite Adduct (this compound)

-

Dissolve the crude nojirimycin in water.

-

Add an aqueous solution of sulfur dioxide or a saturated solution of sodium bisulfite.

-

Stir the mixture at room temperature. The formation of the crystalline bisulfite adduct may occur.

-

If precipitation occurs, the product can be isolated by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Step 3: Purification

-

The crude this compound can be purified by recrystallization or by chromatography.

-

For chromatographic purification, a column packed with a suitable stationary phase can be used with a solvent system such as acetonitrile/water/ammonium hydroxide.

-

Monitor fractions by TLC and combine those containing the pure product.

-

Concentrate the pure fractions to yield this compound as a white crystalline solid.

Step 4: Conversion to Free Nojirimycin (Optional)

-

To obtain the free base nojirimycin, the sulfonic acid adduct can be treated with a basic resin like Dowex 1X2 (OH-).

-

Dissolve the adduct in water and pass it through a column of the resin.

-

Collect the eluate and concentrate it to obtain nojirimycin.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay quantifies α-glucosidase activity by measuring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test inhibitor)

-

1-Deoxynojirimycin (DNJ) or Acarbose (positive control)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in cold potassium phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 10 mM) in potassium phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or water. Create serial dilutions in potassium phosphate buffer to achieve a range of desired concentrations.

-

Prepare a stock solution of the positive control inhibitor in DMSO or buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 100 µL of potassium phosphate buffer.

-

Control (100% enzyme activity): 50 µL of potassium phosphate buffer + 50 µL of α-glucosidase solution.

-

Test Sample: 50 µL of this compound solution (at various concentrations) + 50 µL of α-glucosidase solution.

-

Positive Control: 50 µL of positive control solution + 50 µL of α-glucosidase solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 50 µL of the pNPG solution to all wells.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation of Inhibition:

-

Percentage of inhibition = [ (A_control - A_sample) / A_control ] x 100

-

A_control is the absorbance of the control well.

-

A_sample is the absorbance of the test sample well.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Assessment of Glycoprotein Processing in Cultured Cells

This protocol uses Western blotting to detect changes in the molecular weight of a target glycoprotein, indicating altered N-linked glycan processing.

Materials:

-

Cell line expressing a glycoprotein of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the glycoprotein of interest

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Prepare fresh culture medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a vehicle-treated control.

-

Replace the medium in the culture vessels with the treatment or control medium.

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples. Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal.

-

Expected Results: Inhibition of α-glucosidases by this compound will prevent the trimming of glucose residues from N-linked glycans. This results in glycoproteins with a higher molecular weight, which can be observed as a shift to a higher position on the Western blot compared to the control.

Visualizations

Caption: Experimental workflow for the synthesis and application of this compound.

Caption: Signaling pathway disruption by this compound in the ER.

References

Application Notes and Protocols: Nojirimycin 1-sulfonic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a derivative of nojirimycin, a potent inhibitor of α- and β-glucosidases. As a member of the iminosugar class of compounds, it mimics the structure of monosaccharides and interferes with the function of carbohydrate-processing enzymes. This interference primarily affects the N-linked glycosylation pathway, a critical process for the proper folding, trafficking, and function of many cellular and secreted proteins. The ability of nojirimycin and its derivatives to alter glycosylation makes them valuable research tools for studying the roles of glycans in various biological processes and as potential therapeutic agents for diseases such as viral infections, cancer, and genetic disorders.

These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its mechanism of action, protocols for its application, and methods for analyzing its effects.

Mechanism of Action

This compound, as a glucosidase inhibitor, primarily targets the α-glucosidases I and II located in the endoplasmic reticulum (ER). These enzymes are responsible for the initial trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.

By inhibiting these glucosidases, this compound prevents the removal of glucose residues, leading to the accumulation of monoglucosylated, diglucosylated, and triglucosylated high-mannose glycans on glycoproteins. This alteration in glycan structure has several downstream consequences:

-

Impaired Glycoprotein Folding and Quality Control: The proper trimming of glucose residues is a critical checkpoint in the calnexin/calreticulin cycle, which ensures the correct folding of glycoproteins. Inhibition of glucosidases disrupts this cycle, leading to the misfolding and aggregation of proteins.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing ER-associated degradation (ERAD), and attenuating global protein synthesis. However, prolonged UPR activation can lead to apoptosis.

-

Altered Protein Trafficking and Function: The modified glycan structures can affect the transport of glycoproteins from the ER to the Golgi apparatus and their subsequent localization and function at the cell surface or in secreted forms.

Data Presentation

The following tables summarize the inhibitory activities of nojirimycin and its derivatives against various glucosidases. While specific data for this compound is limited, the data for nojirimycin and deoxynojirimycin provide a strong indication of its expected activity profile.

| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |

| 1-Deoxynojirimycin | α-Glucosidase | 8.15 ± 0.12 | [1] | |

| 1-Deoxynojirimycin-chrysin derivative 6 | α-Glucosidase | 0.51 ± 0.02 | [1] | |

| N-alkyl-1-deoxynojirimycin derivative 43 | α-Glucosidase | 30.0 ± 0.60 | [2] | |

| Acarbose (standard) | α-Glucosidase | 822.0 ± 1.5 | [2] |

| Compound | Enzyme | Kᵢ (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin-chrysin derivative 6 | α-Glucosidase | Kᵢ = 0.21, Kᵢs = 0.76 | Mixed | [1] |

| N-alkyl-1-deoxynojirimycin derivative 43 | α-Glucosidase | 10 | Competitive | [2] |

| N-alkyl-1-deoxynojirimycin derivative 40 | α-Glucosidase | 52 | Competitive | [2] |

| N-alkyl-1-deoxynojirimycin derivative 34 | α-Glucosidase | 150 | Competitive | [2] |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to study its effects on glycosylation and cellular processes.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

-

Complete cell culture medium

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Sterile, nuclease-free water or DMSO for stock solution preparation

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in multi-well plates or flasks at a density that allows for logarithmic growth throughout the experiment. Allow cells to attach overnight.

-

For suspension cells, seed cells in culture flasks at an appropriate density.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in sterile water or DMSO. A typical stock concentration is 10-100 mM.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Store the stock solution at -20°C.

-

-

Treatment of Cells:

-

On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in complete cell culture medium.

-

The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A starting range of 1-100 µM is recommended.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of water or DMSO used for the stock solution).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

Harvesting Cells:

-

For adherent cells, wash the cells with PBS and then detach them using trypsin or a cell scraper.

-

For suspension cells, collect the cells by centrifugation.

-

The harvested cells can now be used for downstream analyses such as Western blotting, flow cytometry, or viability assays.

-

Protocol 2: Analysis of N-linked Glycosylation by Western Blot

This protocol describes how to assess changes in the glycosylation status of a specific glycoprotein after treatment with this compound.

Materials:

-

Treated and control cell pellets (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-